Sartorypyrone A

Overview

Description

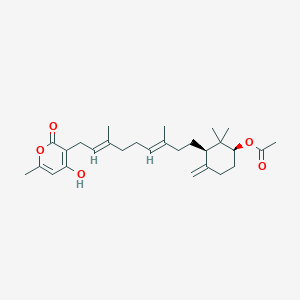

Sartorypyrone A is a meroditerpenoid secondary metabolite produced by fungal species within the Neosartorya (syn. Aspergillus fischeri) genus. Structurally, it consists of a 4-hydroxy-2-pyrone core fused to a bicyclic diterpenoid moiety, with an acetyl group at the C-20 position (Figure 1). Its molecular formula is C28H40O5 (molecular weight: 456.61 g/mol), and it is biosynthesized via a hybrid polyketide-terpenoid pathway involving polyketide synthase (PKS) and geranylgeranyl diphosphate (GGPP) precursors . This compound exhibits diverse biological activities, including antimicrobial, anticancer, and NADH-fumarate reductase (NFRD) inhibitory properties .

Preparation Methods

Chemical Reactions Analysis

Sartorypyrone A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Sartorypyrone A exhibits significant antimicrobial properties against various bacterial strains. Research indicates that it shows strong inhibitory effects against Bacillus subtilis, with a minimum inhibitory concentration (MIC) that highlights its potential as an antibacterial agent . In addition, studies have demonstrated its activity against other pathogens, including Staphylococcus aureus and Escherichia coli, underscoring its broad-spectrum antimicrobial capabilities .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Bacillus subtilis | 17.0 |

| Staphylococcus aureus | 102.86 |

| Escherichia coli | Not specified |

Anticancer Properties

This compound has shown promising results in cancer research. It has been reported to inhibit the growth of several cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer) cells . The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics.

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | Not specified |

| NCI-H460 | Not specified |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound. It has been identified as a secondary metabolite with protective effects against neuronal damage, suggesting possible applications in treating neurodegenerative diseases . The compound's ability to mitigate oxidative stress and inflammation in neuronal cells positions it as a valuable candidate for further investigation in neuropharmacology.

Biosynthetic Pathways

The biosynthetic pathway of this compound has been elucidated through heterologous expression systems in fungi such as Aspergillus nidulans. Researchers have successfully expressed the biosynthetic gene clusters responsible for sartorypyrone production, enabling the identification of various related compounds . This discovery opens avenues for synthetic biology applications, where engineered strains could produce this compound and its analogs on a larger scale.

Table 3: Biosynthetic Gene Clusters Related to this compound

| Gene Cluster | Function |

|---|---|

| spyA | Polyketide synthase |

| spyB | Unknown function |

| spyC | Related to secondary metabolite production |

Case Studies and Research Insights

Several case studies have documented the efficacy and applications of this compound:

- Antimicrobial Study : In a study published in 2024, researchers isolated this compound from marine-derived fungi and tested its antimicrobial activity against clinical isolates of Staphylococcus aureus and E. coli, demonstrating significant inhibition at low concentrations .

- Cancer Research : Another study focused on the anticancer properties of this compound, revealing its ability to induce apoptosis in MCF-7 cells through mitochondrial pathways .

- Neuroprotection : Research examining the neuroprotective effects found that this compound could reduce oxidative stress markers in neuronal cell cultures, suggesting potential therapeutic applications for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of Sartorypyrone A involves its interaction with molecular targets and pathways. It exhibits growth inhibitory activity by interfering with cell proliferation and inducing apoptosis in cancer cells . The compound’s molecular targets include enzymes and proteins involved in cell cycle regulation and apoptosis pathways .

Comparison with Similar Compounds

Sartorypyrone A belongs to a family of structurally related meroditerpenoids, including sartorypyrone B, D, E, aszonapyrone A, and verticipyrone. Below is a detailed comparison of their structural features, bioactivities, and biosynthetic origins.

Structural Comparisons

Key Structural Insights :

- Acetylation Status : this compound and aszonapyrone A are acetylated at C-20, whereas sartorypyrone D lacks this modification, resulting in a 42 Da lower molecular weight .

- Diterpene Cyclization: Sartorypyrone D contains a monocyclic diterpene, while A and B feature bicyclic systems. This difference arises from variations in terpene cyclase activity during biosynthesis .

- Epimerization : Aszonapyrone A is a C-14 epimer of this compound, altering its three-dimensional conformation and bioactivity .

Key Bioactivity Insights :

- Acetylation Enhances Potency: Acetylated derivatives (this compound, aszonapyrone A) exhibit stronger NFRD inhibition (IC50: 0.5–0.8 μM) compared to non-acetylated sartorypyrone D (IC50: 1.7 μM), suggesting the acetyl group enhances target binding .

- Antibiofilm Synergy : this compound and aszonapyrone A disrupt biofilm formation in Staphylococcus aureus at sub-inhibitory concentrations (½ MIC), whereas sartorypyrone D shows negligible effects .

Biological Activity

Sartorypyrone A is a meroditerpene metabolite derived from the fungal species Neosartorya fischeri. This compound has garnered attention due to its notable biological activities, particularly its antibacterial and potential anticancer properties. This article will explore the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and its implications in therapeutic applications.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties against various bacterial strains. In studies evaluating its effectiveness, this compound was tested against several reference strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The findings are summarized in Table 1 below.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Minimum Bactericidal Concentration (MBC) µg/mL |

|---|---|---|

| Staphylococcus aureus | 32 | Not Determined |

| Bacillus subtilis | 64 | Not Determined |

| Escherichia coli | Not Active | Not Applicable |

| Pseudomonas aeruginosa | Not Active | Not Applicable |

This compound exhibited significant antibacterial activity against Gram-positive bacteria, particularly multidrug-resistant strains. However, it was ineffective against Gram-negative bacteria like E. coli and P. aeruginosa, indicating a selective antibacterial profile .

Synergistic Effects with Antibiotics

Further investigations revealed that this compound could enhance the efficacy of certain antibiotics when used in combination. This synergistic effect was particularly noted against multidrug-resistant strains of S. aureus, suggesting potential for use in combination therapies to overcome antibiotic resistance .

Antibiofilm Activity

Biofilm formation is a critical factor in the pathogenicity of many bacterial infections. This compound was evaluated for its ability to inhibit biofilm formation. The results indicated that at concentrations equal to or greater than the MIC, this compound effectively prevented biofilm development in both reference strains and multidrug-resistant isolates of S. aureus. However, sub-inhibitory concentrations paradoxically increased biofilm production, highlighting the complexity of its biological interactions .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promising anticancer activity. It has been reported to inhibit the growth of various cancer cell lines, including MCF-7 breast cancer cells and NCI-H460 lung cancer cells. The mechanism underlying this activity involves the induction of apoptosis in cancer cells, which can be attributed to alterations in mitochondrial function and disruption of cellular homeostasis .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may inhibit key metabolic pathways within bacterial cells and cancer cells alike. For instance, it has been identified as a potent inhibitor of NADH-fumarate reductase (NFRD), an enzyme crucial for energy metabolism in both fungi and certain bacteria .

Q & A

Basic Research Questions

Q. What are the primary natural sources of Sartorypyrone A, and what methodologies are employed for its isolation?

this compound is a secondary metabolite isolated from the marine-derived fungal species Neosartorya fischeri (syn. Aspergillus fischeri). Large-scale cultivation of fungal strains (e.g., KUFC-6344 and FO-5897) followed by extraction with organic solvents (e.g., ethyl acetate) is typically used. Subsequent purification involves flash chromatography and semi-preparative HPLC, with structural confirmation via NMR spectroscopy and mass spectrometry (MS) .

Q. What preliminary biological activities have been reported for this compound?

While direct bioactivity data for this compound are limited in the provided evidence, structurally related analogs like Sartorypyrone B exhibit growth inhibition against cancer cell lines (e.g., MCF-7, NCI-H460, A375-C5) with GI50 values ranging from 17.8–25.0 μM. These findings suggest potential antiproliferative properties, though rigorous dose-response assays and mechanistic studies are required to validate activity for this compound .

Advanced Research Questions

Q. How can researchers elucidate the stereochemical configuration of this compound using advanced spectroscopic techniques?

The relative stereochemistry of sartorypyrones is determined through a combination of 1D/2D NMR (e.g., COSY, HSQC, HMBC) and MicroED (Microcrystal Electron Diffraction). For example, MicroED analysis confirmed the relative configuration of sartorypyrone F by resolving crystal structures at atomic resolution, while HMBC correlations identified key carbon-proton interactions in related compounds . For unstable intermediates (e.g., epoxygeranylgeranyl-triacetate lactone), rapid NMR data acquisition in deuterated solvents like CD3OD is critical to avoid degradation artifacts .

Q. What experimental strategies are employed to investigate the biosynthetic pathway of this compound in fungal species?

Gene knockout and heterologous expression studies are pivotal. For instance, deleting the spyD gene (a terpene cyclase) in Aspergillus fischeri led to the accumulation of uncyclized intermediates like sartorypyrone E and epoxygeranylgeranyl-triacetate lactone. Refactored gene clusters in Aspergillus oryzae enable pathway reconstitution, while LC-MS in extracted ion chromatogram (EIC) mode tracks metabolite production in overexpression strains .

Q. How can researchers optimize the yield of this compound during fungal fermentation?

Yield optimization involves strain engineering (e.g., overexpressing global regulators like laeA or llmG to upregulate biosynthetic gene clusters) and culture condition modulation (e.g., varying carbon sources or oxygenation). Metabolite detection via high-resolution MS and comparative analysis of wild-type vs. engineered strains (e.g., LO11839) can identify yield improvements .

Q. What analytical challenges arise in differentiating this compound from its structural analogs, and how are they resolved?

Structural differentiation requires tandem MS/MS fragmentation patterns and NMR-based comparative analysis. For example, sartorypyrone D and A share core scaffolds but differ in oxidation states, which are discernible via 13C NMR chemical shifts and UV-Vis spectral profiles. TLC co-elution with authenticated standards further confirms identity .

Q. How should researchers design cytotoxicity assays to evaluate this compound’s anticancer potential?

Standardized protocols include:

- Cell line selection : Use panels reflecting diverse cancer types (e.g., breast, lung, melanoma).

- Dose-response curves : Calculate GI50/IC50 values using assays like MTT or resazurin.

- Controls : Include positive controls (e.g., doxorubicin) and solvent controls to exclude artifacts.

- Mechanistic follow-up : Combine with apoptosis assays (Annexin V) or cell cycle analysis .

Q. Methodological Best Practices

- Data reproducibility : Maintain raw spectral data (NMR, MS) in accessible repositories and report solvent systems, instrument parameters, and strain accession numbers .

- Contradiction analysis : Cross-validate bioactivity results using orthogonal assays (e.g., genomic CRISPR screens vs. phenotypic assays) to address discrepancies in potency or selectivity .

Properties

IUPAC Name |

[(1S,3R)-3-[(3E,7E)-9-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-3,7-dimethylnona-3,7-dienyl]-2,2-dimethyl-4-methylidenecyclohexyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40O5/c1-18(11-14-23-25(30)17-21(4)32-27(23)31)9-8-10-19(2)12-15-24-20(3)13-16-26(28(24,6)7)33-22(5)29/h10-11,17,24,26,30H,3,8-9,12-16H2,1-2,4-7H3/b18-11+,19-10+/t24-,26+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDURTFXVMLMCFA-GISJPLNESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)O1)CC=C(C)CCC=C(C)CCC2C(=C)CCC(C2(C)C)OC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=O)O1)C/C=C(\C)/CC/C=C(\C)/CC[C@@H]2C(=C)CC[C@@H](C2(C)C)OC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.